molecular formula C19H20Cl3N3O3S B296778 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,3-dichlorophenyl)methanesulfonamide

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,3-dichlorophenyl)methanesulfonamide

Cat. No.: B296778
M. Wt: 476.8 g/mol
InChI Key: ZKJRFUMXNZFKCZ-UHFFFAOYSA-N
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Description

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,3-dichlorophenyl)methanesulfonamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a piperazine ring, chlorophenyl groups, and a methanesulfonamide moiety. Its chemical properties make it a valuable subject of study in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,3-dichlorophenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with 2-chloro-N-(2,3-dichlorophenyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,3-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,3-dichlorophenyl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,3-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3,5-dichlorophenyl)methanesulfonamide
  • N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorophenyl)methanesulfonamide

Uniqueness

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,3-dichlorophenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl rings and the presence of the methanesulfonamide group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20Cl3N3O3S

Molecular Weight

476.8 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,3-dichlorophenyl)methanesulfonamide

InChI

InChI=1S/C19H20Cl3N3O3S/c1-29(27,28)25(17-7-3-6-16(21)19(17)22)13-18(26)24-10-8-23(9-11-24)15-5-2-4-14(20)12-15/h2-7,12H,8-11,13H2,1H3

InChI Key

ZKJRFUMXNZFKCZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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